molecular formula C25H26N4O4S B2564931 2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 888452-36-6

2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2564931
CAS RN: 888452-36-6
M. Wt: 478.57
InChI Key: HJAVDTFFHRPLSV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimido[5,4-b]indole group, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements). This group is attached to a thioacetamide group and a methoxy-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would also depend on its structure .

Scientific Research Applications

1. Chemical Structure and Carcinogenicity Evaluation

The chemical structure of molecules like 2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, with aromatic rings, has been the subject of research to evaluate their potential carcinogenicity. The thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, which bear structural resemblance to the molecule , have been synthesized and evaluated for their potential carcinogenic properties. These studies aim to establish the extent to which in vitro predictions of potential carcinogenicity can be relied upon for new compounds (Ashby et al., 1978).

2. Role in Anticancer Research

Compounds with structures similar to this compound have been explored for their anticancer activities. Research into African medicinal spices and vegetables has revealed that certain compounds can induce apoptosis, disrupt mitochondrial membrane potential, and activate caspases enzymes in cancer cells, which are crucial pathways for anticancer activity (Kuete et al., 2017).

3. Pharmacological Profile Enhancement

Structurally related compounds have been investigated for their potential to improve pharmacological profiles. For example, research on phenylpiracetam and its methyl derivative, both bearing a structural resemblance to the molecule , has demonstrated the importance of the stereochemistry of the molecules in enhancing their biological properties, potentially offering insights into the design and synthesis of molecules with improved pharmacological profiles (Veinberg et al., 2015).

4. Synthesis of Pyrimidine Derivatives

The synthesis and chemical reactivity of compounds like 2-cyano- N -(2-hydroxyethyl) acetamide, which are structurally similar to the molecule , have been extensively reviewed. These compounds are significant intermediates for synthesizing a variety of novel heterocyclic systems, suggesting the potential synthetic applications of molecules like this compound in medicinal chemistry (Gouda et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

The future research directions for a compound depend on its potential applications. For example, if this compound has medicinal properties, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-[[3-(2-methoxy-5-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-15-9-10-20(32-2)19(12-15)29-24(31)23-22(17-7-3-4-8-18(17)27-23)28-25(29)34-14-21(30)26-13-16-6-5-11-33-16/h3-4,7-10,12,16,27H,5-6,11,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAVDTFFHRPLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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